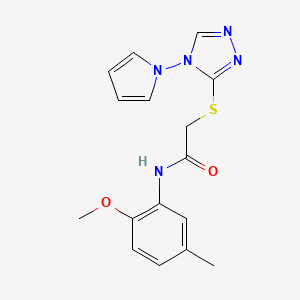
2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is categorized as a thioether derivative of 1,2,4-triazole, which is known for its diverse biological activities. The molecular formula is C20H19N5O3S with a molecular weight of approximately 441.52 g/mol. The structure features a pyrrole moiety and a methoxy-substituted aromatic ring, contributing to its pharmacological properties.
The biological activity of this compound is primarily attributed to the triazole ring system, which interacts with various biological targets. Triazoles are known to exhibit antifungal, antibacterial, and anticancer properties through mechanisms such as enzyme inhibition and modulation of cell signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For example, derivatives similar to the compound have been tested against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 2a | IGR39 | 6.2 | High |
| 2b | MDA-MB-231 | 43.4 | Moderate |
| 2c | Panc-1 | 27.3 | Moderate |
These studies indicate that the compound could inhibit cancer cell proliferation and migration, particularly in melanoma and breast cancer models .
Antimicrobial Activity
Compounds with similar structures have shown promising antimicrobial effects. For instance, derivatives have been evaluated against pathogenic bacteria and fungi:
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3a | E. coli | 15 µg/mL |
| 3b | S. aureus | 10 µg/mL |
| 3c | C. albicans | 20 µg/mL |
These findings suggest that the compound may possess broad-spectrum antimicrobial activity .
Study on Melanoma Cell Lines
A specific investigation into the effects of related triazole-thione compounds on melanoma cell lines revealed that certain derivatives significantly inhibited cell migration in vitro. The study utilized the wound healing assay to measure the impact on cell motility, demonstrating that compounds with similar structural features could be effective in reducing metastatic potential .
Synthesis and Evaluation
The synthesis of triazole derivatives often involves reactions with hydrazine or thioketones, leading to compounds that exhibit enhanced biological activities. For example, compounds synthesized from triazole-thiones were shown to have improved selectivity towards cancer cells compared to standard chemotherapeutics .
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-12-5-6-14(23-2)13(9-12)18-15(22)10-24-16-19-17-11-21(16)20-7-3-4-8-20/h3-9,11H,10H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATKIMFUKVQDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=CN2N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














